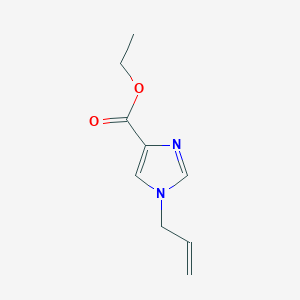

Ethyl 1-allyl-1H-imidazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-prop-2-enylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-5-11-6-8(10-7-11)9(12)13-4-2/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSXUZLTWOMCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the 1-Allyl Group

The allyl group attached to the N-1 position of the imidazole (B134444) ring introduces a reactive olefinic bond, which is a versatile handle for a variety of synthetic modifications.

The terminal double bond of the allyl group is susceptible to a range of classic olefin reactions. These transformations allow for the modification of the allyl side chain without necessarily altering the core imidazole structure. Common transformations include:

Hydrogenation: The double bond can be reduced to a saturated propyl group through catalytic hydrogenation.

Dihydroxylation: Treatment with reagents like osmium tetroxide or potassium permanganate (B83412) can convert the alkene into a diol.

Epoxidation: The use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can form an epoxide ring.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction can be used to extend or modify the allyl chain.

These standard organic transformations are applicable to terminal olefins and provide pathways to a variety of derivatives. organic-chemistry.org For instance, the synthesis of various terminal olefins can be achieved through methods like the methylenation of aldehydes. organic-chemistry.org

The carbon atoms adjacent to the double bond in the allyl group are known as allylic positions and are reactive sites for functionalization. Palladium-catalyzed allylic C-H functionalization is a prominent method for introducing new substituents at these positions. rsc.org This approach has been developed from stoichiometric palladium(II)-based reactions to more sustainable catalytic systems that use a terminal oxidant to regenerate the active Pd(II) catalyst. rsc.org

Research has demonstrated the enantioselective functionalization of allylic C-H bonds in terminal alkenes. science.gov A strategy involving a one-pot sequence of palladium-catalyzed allylic C-H oxidation to form linear allyl benzoates, followed by iridium-catalyzed allylic substitution, allows for the formation of a wide array of chiral products with new C-N, C-O, C-S, or C-C bonds. science.gov Furthermore, rhodium(II) carbenes have been shown to achieve regio- and stereoselective distal allylic C-H functionalization. researchgate.net Selenium-π-acid catalysis, guided by boron substitution, can also achieve regiocontrolled olefin transpositional allylic chlorination and imidation. nih.gov

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, giving it a unique reactivity profile. It is considered amphoteric, able to act as both a weak acid and a base. globalresearchonline.netnih.gov

The imidazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-3). In Ethyl 1-allyl-1H-imidazole-4-carboxylate, the N-1 position is already substituted with the allyl group. The remaining N-3 atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic π-system. quora.com This makes the N-3 nitrogen basic and nucleophilic. globalresearchonline.netnih.gov

This nucleophilicity allows the N-3 nitrogen to react with various electrophiles, most commonly in alkylation reactions. For example, studies on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides show selective formation of O-alkoxy derivatives, but N-alkylation products (imidazole 3-oxides) can be obtained through condensation reactions from acyclic precursors. researchgate.net The basicity of the N-3 nitrogen makes imidazole about sixty times more basic than pyridine. globalresearchonline.net

The imidazole ring is generally susceptible to electrophilic attack on its carbon atoms. globalresearchonline.net The reactivity trend for electrophilic substitution on an unsubstituted imidazole ring is typically C5 > C4 > C2. nih.gov The C-5 position exhibits high reactivity towards electrophilic substitution, while the C-4 position is less reactive. nih.gov The presence of the ethyl carboxylate group at the C-4 position in this compound significantly influences this reactivity. As an electron-withdrawing group, the carboxylate deactivates the ring towards electrophilic attack, particularly at the adjacent C-5 position. However, electrophilic substitution may still occur, with the specific regioselectivity being dependent on the reaction conditions and the nature of the electrophile.

The presence of both the imidazole nitrogen atoms and the carboxylate group allows for interactions with Lewis acids. Lewis acids can coordinate to the N-3 nitrogen or the carbonyl oxygen of the ester. Such coordination can significantly enhance the electrophilicity of the molecule.

Studies on β,γ-unsaturated 2-acyl imidazoles have shown that chiral N,N'-dioxide metal complexes can catalyze asymmetric reactions, highlighting the role of Lewis acids in activating the imidazole system. nih.gov The interaction with a Lewis acid can render an adjacent functional group more electrophilic. nih.gov For instance, the protonated imidazole ring (an imidazolium (B1220033) ion) enhances the electrophilic reactivity of an adjacent carboxonium group, facilitating condensation reactions. nih.gov Similarly, Lewis acids like zinc chloride (ZnCl2) have been shown to effectively promote the N-acylation of less nucleophilic compounds by activating the acyl donor. semanticscholar.org This principle can be extended to the imidazole carboxylate, where coordination of a Lewis acid to the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is crucial in various synthetic transformations, including conjugate additions and other acylation reactions. acs.orgorganic-chemistry.org

Chemoselectivity in Multi-functionalized Imidazole Compounds

Multi-functionalized imidazole compounds, such as this compound, possess several reactive sites: the N-allyl group, the imidazole ring itself, and the C4-ester group. Chemoselectivity—the ability to react one functional group in the presence of others—is crucial for their synthetic application.

Research on related structures demonstrates a high degree of possible chemoselectivity. For example, in the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl halides, the reaction occurs selectively at the 1-OH substituent, leaving the C5-ester group intact. researchgate.net This indicates that under specific conditions (e.g., using K₂CO₃ in DMF at room temperature), the N-alkylation or O-alkylation is preferred over nucleophilic attack at the ester carbonyl. researchgate.net

Conversely, the transformations discussed in section 3.3.3, such as hydrolysis and amidation, demonstrate that the ester group can be targeted selectively in the presence of other functionalities on the imidazole ring. nih.gov Furthermore, α-halogenation procedures have been developed that show high chemoselectivity for the position alpha to a carboxamide, even when other carbonyl groups like esters are present in the same molecule. acs.org This highlights the ability to tune reaction conditions to target a specific site within a complex, multi-functionalized imidazole derivative, allowing for precise molecular modifications without the need for extensive protecting group strategies.

Advanced Spectroscopic and Spectrometric Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity can be constructed.

Proton (¹H) NMR Analysis for Proton Environments

The ¹H NMR spectrum of imidazole (B134444) derivatives reveals characteristic signals for the protons on the imidazole ring and its substituents. For analogous compounds like ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, the protons of the ethyl group typically appear as a triplet for the methyl (CH₃) group around 1.2 ppm and a quartet for the methylene (B1212753) (CH₂) group at approximately 4.2 ppm. nih.gov The protons on the imidazole ring itself are expected in the aromatic region of the spectrum. The allyl group would introduce a distinct set of signals: a doublet for the two protons on the terminal carbon of the double bond (C=CH₂), a multiplet for the proton on the internal carbon of the double bond (-CH=C), and a doublet for the methylene protons attached to the nitrogen atom (N-CH₂-C).

Carbon-¹³ (¹³C) NMR Analysis for Carbon Frameworks

In the ¹³C NMR spectra of related ethyl 1,5-diaryl-1H-imidazole-4-carboxylate compounds, the carbon of the methyl group of the ethyl ester is typically observed around 14 ppm, while the methylene carbon appears at about 60 ppm. nih.gov The carbons of the imidazole ring will have characteristic shifts, and the carbonyl carbon of the ester group is expected to be significantly downfield. The three distinct carbons of the allyl group would also be visible in the spectrum.

Table 1: Predicted NMR Data for Ethyl 1-allyl-1H-imidazole-4-carboxylate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.2-1.4 (triplet) | ~14 |

| Ethyl CH₂ | ~4.2-4.4 (quartet) | ~60 |

| Imidazole H-2 | Downfield region | Downfield region |

| Imidazole H-5 | Downfield region | Downfield region |

| Allyl =CH₂ | ~5.2-5.4 (multiplet) | ~118 |

| Allyl -CH= | ~5.9-6.1 (multiplet) | ~132 |

| Allyl N-CH₂ | ~4.6-4.8 (multiplet) | ~50 |

| C=O | - | ~160-165 |

| Imidazole C-2 | - | Characteristic shifts |

| Imidazole C-4 | - | Characteristic shifts |

| Imidazole C-5 | - | Characteristic shifts |

Note: The data in this table is predicted based on values for similar compounds and general spectroscopic principles. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are crucial for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound is expected to show several key absorption bands. A strong band corresponding to the C=O stretching of the ester group would be prominent, typically in the range of 1700-1730 cm⁻¹. The C-N stretching vibrations of the imidazole ring are expected to appear in the fingerprint region. Furthermore, the C=C stretching of the allyl group would be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would be visible in the 2850-3100 cm⁻¹ region. For comparison, the FT-IR spectrum of 1-ethyl-1H-imidazole shows characteristic peaks that can be attributed to the imidazole ring structure. nist.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1700-1730 |

| C=C (Allyl) | 1640-1680 |

| C-N (Imidazole) | Fingerprint Region |

| C-H (Alkyl/Vinyl) | 2850-3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure.

For This compound , the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or the allyl group, leading to characteristic fragment ions. For instance, in the mass spectrum of ethyl 5-methyl-1H-imidazole-4-carboxylate, observable fragments aid in its identification. chemicalbook.com

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) for Imidazole Derivatives

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) is a powerful technique for the real-time analysis of aerosol particles. While specific data for This compound using this technique is not available, ALTOFMS has been successfully applied to the analysis of various organic and biological aerosols. organicchemistrydata.org This technique could potentially be used to study the atmospheric chemistry or aerosol-phase reactions of imidazole derivatives.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, and provides a clear picture of intermolecular interactions that govern the crystal packing.

In the case of the related compound, 2-Ethyl-1H-imidazole-4,5-dicarboxylate monohydrate , single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The analysis showed that the molecule exists as a zwitterion in the crystal lattice, where a proton is transferred from a carboxylic acid group to one of the imidazole nitrogen atoms. nih.gov

The imidazole ring itself is planar, and the attached carboxyl groups are nearly coplanar with this ring. nih.gov The solid-state structure is characterized by a complex three-dimensional network of hydrogen bonds. These interactions involve the protonated imidazole nitrogen, the carboxylate oxygen atoms, and the lattice water molecule, which acts as both a hydrogen bond donor and acceptor, further stabilizing the crystal structure. nih.govlookchem.com

The detailed crystallographic parameters for this illustrative compound are presented in the data table below.

Crystallographic Data for 2-Ethyl-1H-imidazole-4,5-dicarboxylate Monohydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₀N₂O₅ |

| Formula Weight (g/mol) | 202.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6132 (6) |

| b (Å) | 14.3779 (16) |

| c (Å) | 7.9396 (8) |

| β (°) | 97.799 (1) |

| Volume (ų) | 861.04 (15) |

| Z | 4 |

| Temperature (K) | 298 |

Data sourced from references nih.govresearchgate.net.

Should the crystal structure of This compound be determined in the future, a similar analysis would provide invaluable information regarding its molecular conformation, including the orientation of the allyl and ethyl carboxylate groups relative to the imidazole core, and would elucidate the specific intermolecular forces, such as hydrogen bonding or π-π stacking, that define its solid-state architecture.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These in silico techniques are crucial for elucidating properties that can be difficult or costly to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of Ethyl 1-allyl-1H-imidazole-4-carboxylate, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Properties (Note: The following data is illustrative of typical DFT outputs and is not from a specific study on this compound, as such detailed computational studies on this specific molecule are not widely available in the public domain.)

| Property | Illustrative Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | Y.YYY | Debye |

| HOMO Energy | -Z.ZZZ | eV |

| LUMO Energy | -W.WWW | eV |

| HOMO-LUMO Gap | A.AAA | eV |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. This analysis is vital for predicting how this compound might interact with other molecules and participate in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors are used to represent these regions:

Red: Indicates areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms.

Blue: Represents areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms would typically show positive potential (blue).

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from computational chemistry calculations. This analysis provides a quantitative measure of the electron distribution, helping to understand the molecule's electronic structure and polarity. By calculating the charge on each atom, it's possible to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

This information is crucial for understanding intermolecular interactions and reactivity. For instance, atoms with significant negative charges are likely to act as nucleophilic centers, while those with positive charges are potential electrophilic sites. However, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend computational investigations to the dynamic behavior of molecules and their interactions with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, docking simulations could be performed to investigate its potential to bind to specific biological targets. The simulation calculates the binding affinity or binding energy, which indicates the strength of the interaction between the ligand and the receptor. The results would reveal the specific binding pose and key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the receptor's active site. Such studies are crucial for evaluating the potential pharmacological activity of the compound.

Molecular Dynamics Simulations for Complex Stability and Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the stability of molecular complexes and the conformational behavior of flexible molecules like this compound.

While specific MD simulation studies on this compound are not extensively documented in the reviewed literature, the methodology is widely applied to similar heterocyclic compounds. For a molecule with an allyl group, MD simulations would be particularly valuable for exploring the rotational dynamics around the N-allyl bond and the resulting conformational landscape. This analysis can reveal the most stable (lowest energy) conformations and the energy barriers between different conformational states. Such information is critical for understanding how the molecule might interact with other molecules or biological receptors.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P or SPC/E water | Simulates the effect of an aqueous environment on the molecule's behavior. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns or more | Provides sufficient time to observe significant conformational changes. |

| Ensemble | NVT or NPT | Maintains constant number of particles, volume, and temperature (NVT) or constant number of particles, pressure, and temperature (NPT). |

This table represents a typical setup for an MD simulation and is for illustrative purposes, as specific studies on this compound were not found.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies aim to correlate the chemical structure of a molecule with its reactivity and physical properties. For substituted imidazoles, these relationships are of significant interest in medicinal chemistry and materials science.

The reactivity of this compound is influenced by the electronic properties of the imidazole ring and the substituents at the 1 and 4 positions. The allyl group at the N1 position and the ethyl carboxylate group at the C4 position modulate the electron density of the imidazole core. Computational methods such as Density Functional Theory (DFT) can be used to calculate various molecular descriptors that inform SAR/SPR studies.

Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) Map: This map reveals the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

While specific SAR studies for this compound are not detailed in the available literature, research on related 1,5-diaryl-1H-imidazole-4-carboxylate esters has demonstrated how different substituents on the aryl rings can significantly impact their biological activity nih.gov. A similar systematic investigation of different substituents at the 1-position of the imidazole ring could elucidate clear structure-activity relationships.

Computational Prediction of Molecular Interactions and Binding Affinities

Computational methods are frequently employed to predict how a molecule might interact with a biological target, such as a protein or enzyme, and to estimate the strength of this interaction (binding affinity). Molecular docking is a primary technique used for this purpose.

In a typical molecular docking study, a 3D model of the target protein is used, and the ligand (in this case, this compound) is placed into the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For this compound, potential interactions could include:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, while any N-H groups in a protein's binding site could act as donors.

Hydrophobic Interactions: The ethyl and allyl groups can engage in hydrophobic interactions with nonpolar residues in the binding site.

Pi-stacking: The aromatic imidazole ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Applications in Advanced Organic Synthesis and Catalysis

Role as an Acylating Reagent in Complex Molecule Synthesis

The core structure of Ethyl 1-allyl-1H-imidazole-4-carboxylate is analogous to the well-established "Heller-Sarpong Reagent" (Allyl 1H-imidazole-1-carboxylate), which is utilized for introducing carboxyallyl groups onto nucleophiles. sigmaaldrich.com This reactivity stems from the fact that the imidazole (B134444) group is an excellent leaving group, facilitating the transfer of the acyl group to which it is attached.

These imidazole-based reagents, known as carbonylazoles, are effective in the N-acylation of sensitive substrates like indoles and oxazolidinones. enamine.net They offer a chemoselective alternative to more aggressive acylating agents, proving particularly useful in the late-stage functionalization of complex molecules where preserving other functional groups is critical. enamine.net For instance, related imidazole carbamates have demonstrated high yields in the esterification of carboxylic acids with minimal impact on other functionalities. enamine.net The presence of the ethyl carboxylate on the imidazole ring of the title compound modulates its electronic properties but preserves this fundamental acylating capability.

The utility of such reagents extends to the acylation of both primary and secondary alcohols, showcasing their versatility in constructing key bonds in organic synthesis. sigmaaldrich.com

Intermediate for Carbonate and Allyl Ester Formation

A significant application of N-acyl imidazoles bearing an allyl group is in the synthesis of carbonates and allyl esters. Specifically, Allyl 1H-imidazole-1-carboxylate is a key reagent for preparing allyl enol carbonate derivatives. sigmaaldrich.com This transformation is typically achieved by reacting the imidazole reagent with ketone enolates in the presence of a Lewis acid, such as boron trifluoride etherate. nih.gov This method provides convenient access to substituted allyl enol carbonates, which are themselves versatile intermediates in organic synthesis, notably in palladium-catalyzed allylic alkylation reactions. nih.gov

The general reactivity for the formation of these key intermediates is summarized below:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Ketone Enolate | Allyl 1H-imidazole-1-carboxylate / BF₃·OEt₂ | Allyl Enol Carbonate | nih.gov |

| Carboxylic Acid | Imidazole Carbamate | Ester | enamine.net |

| Alcohol | Allyl 1H-imidazole-1-carboxylate | Carbonate | sigmaaldrich.com |

Precursor in the Synthesis of Chiral N-Allyl Imidazoles

The N-allyl imidazole scaffold is a valuable structural motif, and methods to generate it enantioselectively are of high interest. While direct synthesis of chiral this compound is not extensively detailed, related synthetic strategies highlight pathways to chiral N-substituted imidazoles. For example, microwave-assisted one-pot multicomponent reactions have been developed to produce functionalized imidazole-4-carboxylates. nih.gov By using a chiral primary amine, such as (R)-1-phenylethylamine, it is possible to synthesize chiral N-substituted imidazole-4-carboxylates with high enantiomeric excess. nih.gov This demonstrates the feasibility of incorporating chirality at the nitrogen atom, a strategy that could be adapted for the synthesis of chiral N-allyl imidazoles.

Furthermore, N-allylimidazole derivatives can be synthesized from Morita-Baylis-Hillman (MBH) adducts, which are multifunctional compounds. beilstein-journals.org These reactions can proceed through various pathways, including those that could be adapted for asymmetric synthesis, to yield chiral N-allylated imidazole products.

Integration into Multi-step Synthetic Sequences for Natural Product Synthesis

Imidazole-4-carboxylate derivatives are key intermediates in the synthesis of various important molecules, including pharmaceuticals. For example, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is a crucial intermediate for the synthesis of Olmesartan Medoxomil, a medication for high blood pressure. google.com The synthesis of this intermediate often involves multiple steps, including the creation and modification of the imidazole core. google.com

Similarly, the versatile reactivity of the N-allyl and carboxylate groups in this compound allows for its seamless integration into complex, multi-step synthetic pathways. The N-allyl group can be transformed or removed at various stages, while the carboxylate can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. nih.govchemicalbook.com For instance, the hydrolysis of ethyl imidazole-4-carboxylates to their corresponding carboxylic acids is a common step in synthetic sequences, often achieved using potassium hydroxide (B78521) followed by acidification. chemicalbook.comgoogle.com This flexibility makes it a valuable building block for constructing the core structures of natural products and other complex molecular targets.

Catalytic Transformations Involving N-Allyl Imidazole Moieties

The N-allyl group is not merely a static substituent; it is an active participant in a wide range of catalytic transformations, opening avenues for further molecular diversification.

The N-allyl imidazole moiety is highly amenable to transition metal catalysis. Nickel catalysis, in particular, has been effectively used for the difunctionalization of alkenes, including N-allyl groups. rsc.org These reactions can achieve the addition of both an aryl group and another functional group across the double bond of the allyl moiety in a three-component fashion. rsc.org

Furthermore, palladium-catalyzed reactions are common for N-allyl compounds. Catalytic systems involving palladium have been developed for the direct allylation of anilines with allylic alcohols, showcasing the activation of the allyl group by the metal. beilstein-journals.orgresearchgate.net Other metals like gold, iridium, and copper have also been employed in catalytic cycles involving azole derivatives, such as in cycloisomerization reactions or C-H functionalization, highlighting the broad scope of metal-mediated transformations applicable to this class of compounds. nih.gov

Examples of Metal-Mediated Transformations:

| Metal Catalyst System | Transformation | Substrate Type | Reference |

| Ni(OTf)₂/dcype | C-H Arylation/Alkenylation | Imidazoles | researchgate.net |

| Ni(II)/dcypt | Alkenylation with Enol Carbamates | Imidazoles | nih.gov |

| Pd/PhMezole-Phos | C2-Alkenylation | Oxazoles | nih.gov |

| Nickel/Alkyl Halide | 1,3-Dicarbofunctionalization | N-allylpyrimidin-2-amine | rsc.org |

While metal catalysis is powerful, there is a growing interest in metal-free and organocatalytic systems to avoid potential metal contamination in final products. An efficient, catalyst-free N-nucleophilic allylic substitution has been developed for the reaction of imidazoles with cyclic Morita-Baylis-Hillman (MBH) alcohols and acetates. beilstein-journals.orgnih.gov This reaction proceeds in refluxing toluene, affording N-substituted imidazole derivatives in good yields with water as the only byproduct, representing an environmentally benign synthetic route. beilstein-journals.orgnih.gov

In other cases, simple organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can be used to promote the aza-Michael addition of imidazole to acyclic MBH alcohols, leading to different structural isomers. nih.govresearchgate.net These catalyst-free and organocatalytic methods provide valuable alternatives for the synthesis and modification of N-allyl imidazoles. nih.govresearchgate.net

Exploration of Biological Activities and Mechanisms of Action in Vitro and in Silico

Antimicrobial Activity Research

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

There is no specific research data available in the public domain that evaluates the antibacterial activity of Ethyl 1-allyl-1H-imidazole-4-carboxylate against either Gram-positive or Gram-negative bacterial strains.

Assessment of Antifungal Efficacy

No studies detailing the assessment of the antifungal efficacy of this compound have been identified in the available literature.

Antiviral Activity Investigations

Inhibitory Potential Against Viral Enzymes or Receptors (e.g., SARS-CoV-2 Mpro, RdRp)

There are no published in vitro or in silico studies that investigate the inhibitory potential of this compound against key viral enzymes or receptors such as SARS-CoV-2 main protease (Mpro) or RNA-dependent RNA polymerase (RdRp).

Activity Against Specific Viral Strains (e.g., Orthopoxviruses)

No research findings concerning the activity of this compound against specific viral strains, including orthopoxviruses, are available.

Anticancer Activity Studies

There is no available data from preclinical or in vitro studies to support or refute the anticancer activity of this compound.

In Vitro Cytotoxic Evaluation Against Cancer Cell Lines

The cytotoxic potential of imidazole-containing compounds has been a subject of significant research in the development of novel anticancer agents. nih.govresearchgate.netmdpi.com While specific cytotoxic data for this compound is not extensively documented in the reviewed literature, studies on analogous compounds provide insights into the potential activity of this class of molecules.

For instance, novel 1-(4-substituted phenyl)-2-ethyl imidazole (B134444) derivatives have been synthesized and evaluated for their in vitro antitumor activity. nih.gov Several of these compounds demonstrated significant antiproliferative activity against various cancer cell lines, with some exhibiting greater potency than the standard chemotherapeutic drugs 5-fluorouracil (B62378) and methotrexate. nih.gov Notably, certain derivatives displayed a high selectivity index, indicating a greater cytotoxic effect on tumor cells compared to normal cells. nih.gov

Furthermore, research on 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts has also revealed good cytotoxic activities against cancer cell lines. mdpi.com These findings underscore the potential of the imidazole core as a pharmacophore for the development of new anticancer drugs. nih.govmdpi.com The cytotoxic activity of such compounds is often concentration-dependent. nih.gov The evaluation of this compound against a panel of cancer cell lines would be a crucial step in determining its potential as an anticancer agent.

Table 1: Examples of In Vitro Cytotoxicity of Imidazole Derivatives

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

| 1-(4-Substituted phenyl)-2-ethyl imidazoles | Various | Some derivatives showed potent and selective cytotoxicity against cancer cells compared to normal cells. | nih.gov |

| 1,4-Dialkoxynaphthalene-based imidazolium salts | HepG2, HT-29 | Exhibited good cytotoxic activities. | mdpi.com |

| 4-Nitroimidazole (B12731) derivatives | MCF-7, PC3, MDA MB231, Du145 | Some compounds showed potent anticancer activity, particularly against MCF-7 cell lines. | researchgate.net |

| 1,3,4-Oxadiazole-based compounds with imidazole moiety | HeLa, MCF-7 | Certain compounds displayed considerable cytotoxic activity, especially against HeLa cells. | nih.gov |

Molecular Interactions with Kinase Proteins (e.g., ABL1 kinase)

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer, making them important drug targets. researchgate.net Molecular docking studies have been employed to investigate the potential interactions of imidazole-containing compounds with kinase proteins, such as the oncogenic Bcr-Abl tyrosine kinase. researchgate.net

A study on aryl-substituted imidazoles revealed potential binding interactions within the active site of the Abl kinase protein. researchgate.net These interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the kinase domain. researchgate.net For example, molecular docking of certain imidazole derivatives has shown interactions with residues like PHE114 and the HEM600 cofactor within the Abl kinase active site. researchgate.net While specific molecular docking studies for this compound with ABL1 kinase were not found, the general binding patterns of related imidazole compounds suggest that the imidazole core of this compound could potentially fit into the ATP-binding pocket of various kinases. The ethyl carboxylate and allyl groups would likely influence the binding affinity and selectivity towards specific kinases. Further in silico and subsequent in vitro kinase inhibition assays would be necessary to validate this hypothesis.

Anti-Inflammatory Activity Research

Inflammation is a complex biological response, and the development of new anti-inflammatory agents is an ongoing area of research. Imidazole derivatives have been investigated for their anti-inflammatory properties. dntb.gov.ua For instance, a series of novel imidazole analogues were synthesized and showed significant analgesic and anti-inflammatory activities in hot plate and paw edema models, respectively. dntb.gov.ua

The anti-inflammatory potential of a molecule can often be attributed to specific structural motifs. For example, studies on pyrazole (B372694) derivatives containing a carboxylate group, structurally related to the subject compound, have demonstrated significant anti-inflammatory activity. nih.gov Additionally, compounds containing an allyl group, such as 4-allylpyrocatechol (B224006) and its derivatives, have also been reported to possess anti-inflammatory and antioxidant activities. researchgate.net These findings suggest that the combination of the imidazole core, the ethyl carboxylate group, and the allyl substituent in this compound may contribute to potential anti-inflammatory effects. Molecular docking studies on related imidazole compounds have shown binding affinity with the COX-2 receptor, a key enzyme in the inflammatory pathway. dntb.gov.ua

Anti-Tubercular Activity Research

Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. nih.gov Imidazole-containing compounds have emerged as a promising class of molecules with potent anti-tubercular activity. nih.gov The most notable example is delamanid, a 4-nitroimidazole derivative, which has been approved for the treatment of multidrug-resistant tuberculosis. nih.gov

The imidazole ring is considered a key pharmacophore in many anti-tubercular agents. nih.gov Numerous studies have focused on the synthesis and evaluation of imidazole derivatives against M. tuberculosis. nih.govelsevierpure.com While specific anti-tubercular data for this compound is not available in the reviewed literature, the presence of the imidazole core suggests that it warrants investigation for such activity. The nature and position of substituents on the imidazole ring are known to significantly influence the anti-mycobacterial potency. nih.gov

Investigation of Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

For example, in a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings was found to play a significant role in their activity on adrenergic receptors. nih.gov Similarly, in the development of 1,5-diaryl-1H-imidazole-4-carboxylates as potential therapeutic agents, the electronic properties of the substituents on the aryl rings were found to be critical for their biological activity. nih.gov Specifically, the presence of electron-withdrawing groups at the para-position of the aniline (B41778) ring in 1,5-diaryl-1H-imidazole-4-carboxylate derivatives was found to be favorable for their synthesis and subsequent activity. nih.gov

For this compound, the key structural features for SAR exploration would include:

The allyl group at the N-1 position: Modifications to the length and nature of this alkyl chain could influence lipophilicity and binding interactions.

The ethyl carboxylate group at the C-4 position: This group can be a key interaction point and its modification to other esters, amides, or carboxylic acids could significantly alter the biological profile. nih.gov

Potential for substitution at other positions on the imidazole ring .

A systematic variation of these structural elements would be essential to establish a clear SAR for this class of compounds.

Coordination Chemistry and Ligating Properties in Biological Contexts

The imidazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.netekb.eg This property is fundamental to the role of the histidine amino acid in metalloproteins and enzymes. researchgate.net The nitrogen atoms of the imidazole ring can act as donors, forming stable complexes with a variety of metal ions. ekb.egmdpi.com

The coordination of metal ions by imidazole-containing compounds can be a key aspect of their biological activity. For instance, the formation of metal complexes with imidazole derivatives has been explored for the development of new therapeutic and diagnostic agents. ekb.egmdpi.com In a biological context, the ability of this compound to chelate essential metal ions could be a potential mechanism of its biological action. The N-1 and N-3 atoms of the imidazole ring are potential coordination sites. researchgate.net The specific coordination properties would be influenced by the steric and electronic effects of the allyl and ethyl carboxylate substituents.

Formation of Metal Complexes with Imidazole-4-carboxylates

The imidazole-4-carboxylate scaffold offers multiple coordination sites—the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group—making it an excellent candidate for the formation of metal-organic frameworks (MOFs) and other coordination polymers. wikipedia.org The lone pair of electrons on the imine nitrogen (HC=N-CH) is basic and readily binds to metal ions. wikipedia.org The carboxylate group, in turn, can coordinate with metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. rsc.org

Research has demonstrated the successful synthesis of coordination polymers using imidazole-4-carboxylate ligands with a variety of transition metals. For example, a study on the reactions of metal ions with 4-(1H-imidazol-4-yl)benzoic acid (a type of imidazole-carboxylate) resulted in the formation of eleven new coordination polymers with Cu(II), Cd(II), Zn(II), and Co(II). acs.org The coordination modes of the imidazole-carboxylate ligand were diverse, leading to structures ranging from discrete molecules to complex three-dimensional (3D) networks. acs.org

In another study, six new metal-organic coordination polymers were synthesized using the rigid ligand 1,4-di(1H-imidazol-4-yl)benzene and various dicarboxylic acids with metal ions such as Ni(II), Co(II), Cd(II), and Mn(II). rsc.orgrsc.org These studies highlight the versatility of the imidazole-containing ligands in forming structurally diverse metal complexes. The resulting architectures are influenced by factors such as the metal ion's coordination geometry, the reaction temperature, and the solvent system used. acs.org

The following table summarizes examples of metal complexes formed with imidazole-carboxylate derivatives, showcasing the variety of metals and resulting structural dimensionalities.

| Ligand | Metal Ion(s) | Resulting Complex Formula (Example) | Structural Dimensionality | Reference |

| 4-(1H-imidazol-4-yl)benzoic acid | Cu(II) | [Cu(4-HIBA)₂(H₂O)₄] | Mononuclear motif | acs.org |

| 4-(1H-imidazol-4-yl)benzoic acid | Cd(II) | [Cd(4-HIBA)₂(H₂O)]·2H₂O | 3D framework | acs.org |

| 1,4-di(1H-imidazol-4-yl)benzene & Adipic acid | Ni(II) | [Ni(L)(adip)(H₂O)] | 2D network | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene & Adipic acid | Co(II) | [Co(L)(adip)]·H₂O | 3D network | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene & Adipic acid | Cd(II) | [Cd₂(L)(adip)₂] | 3D network | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene & Benzene-1,3,5-triacetic acid | Mn(II) | [Mn₃(L)₂(bta)₂]·2H₂O | 3D network | rsc.org |

Influence of Complexation on Biological Efficacy

The chelation of imidazole-4-carboxylate derivatives with metal ions can significantly enhance their biological activities. This enhancement is often explained by Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. researchgate.net This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms and cancer cells, thereby augmenting its biological effect. researchgate.net

Antimicrobial and Antifungal Activity:

Studies on various metal complexes of imidazole derivatives have consistently shown that the complexes exhibit greater antimicrobial and antifungal activity compared to the free ligand. researchgate.net For instance, newly synthesized imidazole derivative complexes with various metal ions demonstrated enhanced inhibitory activity against E. coli (Gram-negative), Staph. aureus (Gram-positive), Candida albicans, and Aspergillus flavus. researchgate.net The increased antifungal activity of metal complexes is thought to be related to the effect of the transition metal ion on normal cell processes. researchgate.net

Anticancer Activity:

The coordination of imidazole-based ligands with metal ions has also been shown to yield compounds with promising anticancer properties. researchgate.net The redox properties of both the metal and the ligand in such complexes can offer new mechanisms for anticancer therapy. researchgate.net

An in-silico and in-vitro study on imidazole derivatives as potential sirtuin inhibitors identified that Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate (B1210297) has a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines. nih.govnih.gov Sirtuins are a class of enzymes that play a crucial role in cellular homeostasis and have emerged as a promising target in cancer therapy. nih.gov Molecular docking studies of this compound revealed a high binding affinity to the active sites of sirtuin proteins. nih.gov Subsequent in-vitro assays showed that this imidazole derivative effectively reduced the viability of A549 and NCI-H460 cancer cell lines at low concentrations. nih.gov

Another study focusing on sulfonyl hydrazone derivatives linked to a benzoate (B1203000) ester investigated their cytotoxic properties against human lung (A549) and breast (MCF-7) cancer cell lines. mdpi.com Several of the newly synthesized compounds demonstrated significant antiproliferative activities, with IC₅₀ values in the micromolar range. mdpi.com Molecular docking simulations suggested that the most active compound had a high affinity for estrogen receptor-beta (ERβ), indicating a potential mechanism of action. mdpi.com

The following table presents data on the cytotoxic activity of representative imidazole derivatives and their complexes against various cancer cell lines.

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | A549 (NSCLC) | Effective at low concentrations | nih.gov |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | NCI-H460 (NSCLC) | Effective at low concentrations | nih.gov |

| Sulfonyl hydrazone derivative 15 | A549 (Lung) | 29.59 | mdpi.com |

| Sulfonyl hydrazone derivative 15 | MCF-7 (Breast) | 27.70 | mdpi.com |

| Cisplatin (Reference Drug) | A549 (Lung) | 22.42 | mdpi.com |

| Cisplatin (Reference Drug) | MCF-7 (Breast) | 18.01 | mdpi.com |

These findings underscore the potential of metal complexation of imidazole-4-carboxylates as a strategy to develop novel therapeutic agents with enhanced biological efficacy. The ability to systematically modify the ligand structure and the choice of metal ion provides a powerful platform for tuning the physicochemical and biological properties of these compounds.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Pathways

While various methods exist for synthesizing imidazole (B134444) derivatives, the development of novel, efficient, and sustainable pathways for Ethyl 1-allyl-1H-imidazole-4-carboxylate remains a key objective. researchgate.net Traditional synthesis methods often suffer from drawbacks such as long reaction times, harsh conditions, and low yields. biomedpharmajournal.org

Future research should focus on:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of other imidazole-4-carboxylates. nih.gov Applying microwave-assisted 1,5-electrocyclization could provide a rapid and efficient route to the target compound.

One-Pot, Multi-Component Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can increase efficiency and reduce waste. biomedpharmajournal.orgnih.gov Investigating multi-component strategies using greener solvents and catalysts is a promising direction. frontiersin.org

Green Chemistry Approaches: There is a growing need for environmentally friendly synthetic methods. researchgate.net Future pathways should aim to utilize recyclable catalysts, biodegradable solvents, and improve atom economy to minimize environmental impact. frontiersin.org The use of techniques like flash vacuum pyrolysis (FVP) or catalyst-free reactions under alternative energy sources (e.g., light exposure) could be explored. frontiersin.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Scale-up feasibility, equipment specificity |

| One-Pot Reactions | Increased efficiency, reduced waste, cost-effectiveness | Optimization of reaction conditions for multiple steps |

| Green Chemistry Approaches | Environmental sustainability, reduced hazardous waste | Catalyst stability and reusability, solvent selection |

Exploration of New Reactivity Modes and Catalytic Cycles

The functionalization of the imidazole core and its substituents opens up possibilities for creating a diverse library of derivatives with potentially enhanced biological activities. The reactivity of this compound is not fully explored.

Future avenues for investigation include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules. However, the presence of nitrogen heteroatoms in imidazoles can lead to catalyst poisoning. nih.gov Developing robust catalytic systems, possibly using N-methoxy amide directing groups with palladium catalysts, could overcome this limitation and allow for precise modification at various positions of the imidazole ring. nih.gov

Novel Catalytic Systems: The implementation of heteroleptic catalysts, which involve two different ligands on a single metal center, could enhance distinct steps within a catalytic cycle, offering better control and efficiency in reactions. acs.org

Reactions of the Allyl Group: The allyl substituent provides a reactive handle for various transformations, including metathesis, hydrogenation, and addition reactions, which could be exploited to synthesize new analogues.

Advanced Computational Predictions for Complex Chemical and Biological Systems

In silico methods are indispensable for accelerating drug discovery by predicting the properties and biological targets of small molecules. mdpi.com Applying these tools to this compound can provide valuable insights and guide experimental work.

Key areas for future computational research include:

Target Identification: Machine learning frameworks and chemogenomics databases can be used to predict potential protein targets. oup.comacs.org Tools like KinasePred can specifically assess the potential of the compound to act as a kinase inhibitor, a major class of drug targets. mdpi.com Similarly, integrated pipelines like CACTI can mine large databases to predict biological targets for large chemical libraries. biorxiv.org

Structure-Activity Relationship (SAR) Studies: Computational modeling can help understand how structural modifications affect biological activity. jsynthchem.com Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can rationalize the binding of imidazole derivatives to target proteins and guide the design of more potent inhibitors. frontiersin.orgnih.gov

Off-Target Prediction: An integrated computational approach can predict potential off-target interactions, which is crucial for understanding potential side effects and for drug repurposing efforts. frontiersin.org

| Computational Tool | Application for this compound | Expected Outcome |

| Machine Learning Models | Prediction of biological targets from chemical structure. oup.com | A ranked list of potential protein targets for experimental validation. acs.org |

| Molecular Docking | Simulation of binding mode within a target's active site. biorxiv.org | Understanding key interactions and guiding lead optimization. |

| QSAR | Correlating chemical structure with biological activity. frontiersin.org | Predictive models for designing derivatives with enhanced potency. |

Discovery of Unexplored Biological Targets and Mechanisms of Action

The imidazole scaffold is a privileged structure found in drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comresearchgate.net While some derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have shown anticancer activity, the full biological profile of this compound is yet to be determined. nih.gov

Future research should be directed towards:

Broad-Spectrum Biological Screening: Systematically screening the compound against a wide panel of biological targets, including kinases, G-protein coupled receptors, and enzymes like carbonic anhydrase, could uncover novel therapeutic applications. nih.gov

Mechanism of Action Studies: Once a biological activity is identified, elucidating the precise mechanism of action is crucial. This involves identifying the direct molecular target and understanding how the compound modulates its function to produce a cellular response.

Antimicrobial and Antifungal Potential: Given that many imidazole derivatives are potent antifungal and antibacterial agents, evaluating this compound against various pathogenic strains of bacteria and fungi is a logical next step. jsynthchem.com

Strategies for Overcoming Synthetic and Methodological Limitations

Advancing the study of this compound requires overcoming several existing hurdles in both its synthesis and evaluation.

Strategic approaches to address these limitations include:

Overcoming Catalyst Poisoning: As mentioned, the nitrogen atoms in the imidazole ring can strongly coordinate with metal catalysts, inhibiting their activity in C-H functionalization reactions. nih.gov The development of new ligands or catalytic systems that are tolerant to heterocyclic substrates is a significant challenge that needs to be addressed.

Enhancing Purification Techniques: The purification of reaction intermediates and final products can be a bottleneck. Exploring modern purification methods and designing syntheses that yield cleaner products requiring minimal purification will be beneficial. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 1-allyl-1H-imidazole-4-carboxylate?

Methodological Answer: The synthesis typically involves alkylation of the imidazole ring. A common approach is reacting 1H-imidazole-4-carboxylic acid derivatives with allyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to introduce the allyl group, followed by esterification with ethyl chloroformate. Key parameters include:

- Reaction Temperature: 0–25°C to minimize side reactions.

- Solvent: Dry THF or DMF for improved solubility.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.2–1.4 ppm (ester CH₃), δ 4.2–4.4 ppm (ester CH₂), and δ 5.0–5.8 ppm (allyl protons).

- ¹³C NMR: Carboxylic ester carbonyl at ~165–170 ppm.

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₉H₁₂N₂O₂: 181.0978).

- Infrared (IR): Ester C=O stretch at ~1720 cm⁻¹ .

Q. How can ester hydrolysis be selectively performed to generate 1-allyl-1H-imidazole-4-carboxylic acid?

Methodological Answer: Controlled hydrolysis under basic conditions:

- Reagents: NaOH (2M) in aqueous ethanol (1:1 v/v).

- Conditions: Reflux at 80°C for 4–6 hours.

- Workup: Acidify to pH 2–3 with HCl to precipitate the carboxylic acid. Monitor reaction progress via TLC (silica, 10% MeOH in CH₂Cl₂) .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound derivatives?

Methodological Answer: Common issues include:

- Disorder in the allyl group: Resolve using SHELXL’s PART instruction to model alternate conformations .

- Weak diffraction: Optimize crystal growth via vapor diffusion with acetonitrile/water.

- Hydrogen bonding networks: Use Mercury CSD 2.0 to analyze packing motifs and validate hydrogen bonds (e.g., N–H···O interactions) .

Q. How do hydrogen-bonding patterns influence the crystal packing of imidazole derivatives?

Methodological Answer: Graph-set analysis (as per Etter’s rules) reveals:

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps.

- Molecular Docking: AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes in antimicrobial pathways) .

Q. How can mechanistic studies differentiate between nucleophilic and electrophilic pathways in allylation reactions?

Methodological Answer:

- Isotopic Labeling: Use deuterated allyl bromide (CD₂=CHCH₂Br) to track regioselectivity via ²H NMR.

- Kinetic Studies: Vary reagent concentrations (allyl bromide vs. base) to determine rate laws.

- Computational Transition-State Analysis: Identify intermediates using Gaussian 09 at the MP2/cc-pVTZ level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.